Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, chloride
Description
Properties
IUPAC Name |
8-N,8-N,3-trimethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4.ClH/c1-14-11-19-21(13-17(14)22)25(15-7-5-4-6-8-15)20-12-16(24(2)3)9-10-18(20)23-19;/h4-13,22H,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFPPYWLUIIXOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(C=C(C=C3)N(C)C)[N+](=C2C=C1N)C4=CC=CC=C4.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16508-73-9 | |
| Record name | Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16508-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhodulin violet | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016508739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, chloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, chloride can be achieved through oxidative cyclization. One method involves the use of potassium permanganate as an oxidant to synthesize phenylphenazin-5-ium chlorides via sequential aniline arylation . The reaction conditions include a temperature of 95°C, pH 4.5, and a reaction time of 8 hours. The yields of the product range from 42.5% to 75.8%, depending on the electrophilic ability of different substituted groups . This route is considered simple, economic, efficient, and environmentally friendly .
Chemical Reactions Analysis
Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using potassium permanganate.
Substitution: The amino and dimethylamino groups at positions 3 and 7 can participate in substitution reactions.
Common reagents used in these reactions include potassium permanganate for oxidation and various substituted toluidines for substitution reactions . The major products formed from these reactions are phenylphenazin-5-ium chlorides .
Scientific Research Applications
Antibacterial Properties
Phenazinium compounds have shown significant bactericidal effects against various pathogenic bacteria. Notably, the hydrated form of 2,3-diaminophenazinium chloride has been tested against clinical strains such as:
- Streptococcus pneumoniae
- Escherichia coli
- Klebsiella pneumoniae
In vitro studies demonstrated that this compound effectively inhibits the growth of these bacteria by disrupting their cell membranes, leading to cell lysis. The disc diffusion method revealed substantial inhibition zones, indicating strong antibacterial activity at non-cytotoxic concentrations .
Antiviral Activity Against SARS-CoV-2
The antiviral potential of phenazinium compounds has been particularly highlighted in the context of SARS-CoV-2. Research indicates that the hydrated phenazinium chloride can inhibit viral replication in cultured cells without causing cytotoxicity. Key findings include:
- Molecular Docking Studies : These studies suggest that the compound binds effectively to the main protease (Mpro) and non-structural proteins (nsp2, nsp7-nsp8) of SARS-CoV-2, disrupting viral functions essential for replication .
- In vitro Efficacy : When tested on Vero E6 cells infected with SARS-CoV-2, the compound significantly reduced viral load compared to control treatments, showcasing its potential as a therapeutic agent against COVID-19 .
Case Studies and Research Findings
Several studies have documented the applications of phenazinium compounds:
| Study Reference | Focus | Key Findings |
|---|---|---|
| Vatansever et al. (2021) | Antiviral Activity | Demonstrated significant inhibition of SARS-CoV-2 replication in Vero E6 cells at non-toxic concentrations. |
| Bhattacharyya et al. (2021) | Antibacterial Properties | Showed effective bactericidal action against clinical strains using disc diffusion methods. |
| RSC Advances (2024) | Photophysical Properties | Investigated spectral properties and potential applications as biological markers or therapeutic agents. |
These studies collectively highlight the versatility of phenazinium compounds in addressing both bacterial and viral infections.
Mechanism of Action
The mechanism of action of Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, chloride involves its interaction with cellular components. As a phenothiazinium dye, it can act as a redox indicator and has been used in cytotoxicity assays . The compound’s molecular targets and pathways include mitochondrial dehydrogenases, which reduce the dye to its active form .
Comparison with Similar Compounds
Comparison with Similar Phenazinium Compounds
Phenazinium derivatives share a common cationic core but differ in substituents, leading to variations in physicochemical properties and applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Structural Variations: Azo vs. Amino Substituents: Basic Black 2 and Janus Green B incorporate azo groups (-N=N-), which broaden absorption spectra (λmax ~500–600 nm) compared to the target compound’s amino/dimethylamino system (λmax ~450–550 nm) . Methyl vs. Ethyl Groups: The target compound’s 2-methyl group enhances steric hindrance, reducing aggregation in solution compared to diethylamino-containing derivatives like Basic Black 2 .
Electronic Properties: Electron-Donating Groups: The 7-dimethylamino group in the target compound increases electron density, improving fluorescence quantum yield (ΦF ~0.4) for OLED applications. Phenosafranin, lacking dimethylamino groups, exhibits weaker fluorescence (ΦF ~0.1) . Azo Derivatives: Janus Green B’s azo group enables redox activity, making it suitable as a mitochondrial stain in live-cell imaging .
Toxicity and Safety :
- The target compound’s moderate toxicity (TDLo: 46 mg/kg) contrasts with Janus Green B’s lower acute toxicity, likely due to differences in metabolic pathways and substituent lability .
Synthetic Routes :
Research Findings and Industrial Relevance
- OLED Performance: The target compound’s high electron mobility (µe ~10⁻³ cm²/V·s) outperforms Phenosafranin but is less stable than Janus Green B under UV irradiation .
- Dye Fastness : Basic Black 2 shows superior wash-fastness in textiles due to its azo group’s planar geometry, whereas the target compound’s methyl groups limit fiber penetration .
Biological Activity
Phenazinium, specifically the compound 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, chloride, has garnered significant attention due to its diverse biological activities. This article delves into the antibacterial and antiviral properties of this compound, supported by data from various studies and case analyses.
Overview of Phenazinium Compounds
Phenazinium compounds are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific compound in focus has been characterized through various spectroscopic methods and has shown promising results in both in vitro and computational studies.
Antibacterial Activity
The antibacterial efficacy of the phenazinium compound was assessed against several clinical bacterial strains, including Streptococcus pneumoniae and Escherichia coli. The disc diffusion method demonstrated significant inhibition zones, indicating strong antibacterial properties.
Table 1: Antibacterial Efficacy of Phenazinium Compound
| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Streptococcus pneumoniae | 22 | 50 |
| Escherichia coli | 25 | 50 |
| Klebsiella pneumoniae | 20 | 50 |
Source: Vatansever et al., 2021 .
Antiviral Activity
In addition to its antibacterial properties, this phenazinium derivative exhibits notable antiviral activity against SARS-CoV-2. In vitro studies using Vero E6 cells revealed that the compound could significantly inhibit viral replication at non-cytotoxic concentrations. Comparatively, it showed a higher efficacy than remdesivir, a standard antiviral treatment.
Case Study: Inhibition of SARS-CoV-2
In a controlled study:
- Cell Line : Vero E6
- Concentrations Tested : 0.60 µM, 1.2 µM, and 12 µM
- Control : Cells without treatment
- Standard Drug : Remdesivir at 10 µM
Results indicated that the phenazinium compound inhibited viral replication effectively with a binding affinity to non-structural proteins (nsp2 and nsp7-nsp8) and the main protease (Mpro) of SARS-CoV-2. Molecular docking studies revealed binding energies of -19.2 ± 0.3 kcal/mol for Mpro and -25.7 ± 0.1 kcal/mol for nsp7-nsp8 complexes .
The mechanism by which this phenazinium derivative exerts its biological effects involves:
- Intercalation : The compound binds to nucleic acids, which disrupts viral replication.
- Reactive Oxygen Species (ROS) Generation : Studies indicate that it induces oxidative stress in bacterial cells, leading to cell death .
Computational Studies
Molecular dynamics simulations have been utilized to predict the stability and binding interactions of the phenazinium compound with target proteins involved in bacterial and viral pathogenesis. These studies provide insights into conformational stability and potential therapeutic applications.
Table 2: Binding Energies from Molecular Docking Studies
| Target Protein | Binding Energy (kcal/mol) |
|---|---|
| Main Protease (Mpro) | -19.2 ± 0.3 |
| nsp2 | -25.7 ± 0.1 |
| nsp7-nsp8 | -24.5 ± 0.7 |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, chloride, and how do reaction conditions influence yield?
- Methodology : Chlorination of precursor molecules (e.g., pyrazine derivatives) using agents like thionyl chloride under reflux is a common approach. For example, chlorination of 5-methylpyrazin-2(1H)-one with thionyl chloride achieved high yields (~85%) in similar compounds . Optimization involves adjusting reaction time, temperature, and stoichiometry. Purification via column chromatography with silica gel (eluent: CHCl₃/MeOH) is recommended.
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this phenazinium derivative?
- Methodology :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm), dimethylamino groups (δ 2.8–3.1 ppm), and methyl substituents (δ 2.1–2.3 ppm).
- Mass Spectrometry (ESI-MS) : Look for molecular ion peaks matching the molecular formula (e.g., [M-Cl]⁺). For example, a related phenazinium compound (C.I. Basic Red 2) showed [M]⁺ at m/z 350.8 .
Q. What are the primary applications of this compound in materials science?
- Methodology : Phenazinium derivatives are used in organic electronics due to their π-conjugated systems. For instance, Basic Violet 8 (a structural analog) is applied in OLEDs for its luminescent properties. Researchers test electroluminescence efficiency via thin-film deposition (e.g., spin-coating) and measure emission spectra .
Advanced Research Questions
Q. How do substituents (e.g., methyl, dimethylamino) affect the photophysical properties of phenazinium derivatives?
- Methodology : Compare fluorescence quantum yields (Φ) and Stokes shifts using UV-Vis and fluorescence spectroscopy. For example, 3,7-diamino-2,8-dimethyl-5-phenylphenazinium chloride exhibited fluorescence quenching upon interaction with Ag nanoparticles, suggesting electron-transfer mechanisms . Computational modeling (TD-DFT) can predict electronic transitions.
Q. What strategies resolve contradictions in solubility and stability data for phenazinium salts?
- Methodology :
- Solubility : Test in polar (DMSO, water) vs. non-polar solvents (CHCl₃). For Basic Violet 8, solubility in DMSO was >10 mg/mL, but instability in aqueous solutions (pH > 7) was noted .
- Stability : Conduct accelerated degradation studies (40°C, 75% RH) and monitor via HPLC. Conflicting data may arise from impurities or hydration states.
Q. How can researchers optimize the synthesis of analogs for targeted bioimaging applications?
- Methodology : Introduce functional groups (e.g., -COOH, -NH₂) via post-synthetic modifications. For example, Janus Green B (a phenazinium dye) was functionalized with azo groups for mitochondrial staining. Validate cellular uptake using confocal microscopy and cytotoxicity assays (MTT protocol) .
Data Contradiction Analysis
Q. Why do reported fluorescence lifetimes vary for phenazinium derivatives in different solvent systems?
- Analysis : Solvent polarity and viscosity influence excited-state dynamics. For example, fluorescence lifetimes of 3,7-diamino-2,8-dimethyl-5-phenylphenazinium chloride decreased in DMSO (τ ≈ 2.1 ns) vs. water (τ ≈ 1.5 ns) due to enhanced non-radiative decay . Ensure consistent solvent purification (e.g., molecular sieves) to minimize artifacts.
Safety and Handling
Q. What safety protocols are recommended for handling phenazinium salts in the lab?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
